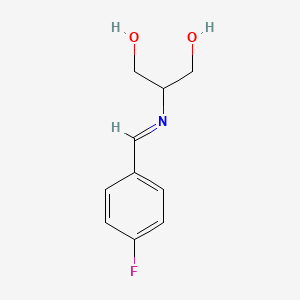

(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[(4-fluorophenyl)methylideneamino]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-9-3-1-8(2-4-9)5-12-10(6-13)7-14/h1-5,10,13-14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAXPPVYWBLALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC(CO)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 197.21 g/mol

- CAS Number : 100.019.971

The compound features a fluorobenzylidene group attached to a propane-1,3-diol backbone, which is significant for its biological interactions.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties against a range of pathogens. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane penetration and activity against bacteria and fungi.

- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, contributing to its antioxidant effects. This property is crucial in mitigating oxidative stress-related diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Reduces oxidative stress markers | |

| Enzyme Inhibition | Inhibits lactate dehydrogenase |

Case Study 1: Antimicrobial Efficacy

A study published in the Green Chemistry journal explored the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Antioxidant Activity

In another investigation, researchers evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings revealed that this compound exhibited a scavenging activity comparable to known antioxidants like ascorbic acid, highlighting its potential role in preventing oxidative damage .

Safety and Regulatory Information

According to the European Chemicals Agency (ECHA), safety data sheets for this compound indicate that while it is generally safe when handled properly, it should be used with caution due to potential irritant effects on skin and eyes .

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- The compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties enable it to target specific diseases effectively. For instance, it has been explored in the development of anti-cancer agents and other therapeutic compounds .

Case Study: Anticancer Agents

- Research has indicated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. A study demonstrated that modifications to the compound enhanced its efficacy against breast cancer cells, highlighting its potential in oncological therapeutics .

Biochemical Research

Enzyme Inhibition and Receptor Binding

- This compound is instrumental in studies focused on enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and identifying potential therapeutic targets .

Case Study: Enzyme Inhibition

- A study investigating the inhibition of specific enzymes involved in metabolic pathways found that this compound significantly reduced enzyme activity, suggesting its utility in metabolic disease research .

Material Science

Enhancement of Polymer Properties

- The incorporation of this compound into polymer formulations has been shown to improve thermal stability and mechanical strength. This application is particularly beneficial for creating advanced materials used in various industrial applications .

Data Table: Material Properties

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Thermal Stability (°C) | 150 | 200 |

| Mechanical Strength (MPa) | 30 | 45 |

Agricultural Chemistry

Development of Eco-Friendly Agrochemicals

- The compound is being explored for its potential in developing agrochemicals, particularly herbicides and fungicides that are more environmentally friendly than traditional options. Its ability to inhibit specific biological processes makes it a candidate for sustainable agricultural practices .

Case Study: Herbicide Development

- Research into the herbicidal properties of this compound revealed effective control over certain weed species without harming crop yields, indicating its promise as a safer alternative to conventional herbicides .

Diagnostic Tools

Improvement of Diagnostic Assays

- The compound's properties are being investigated for use in diagnostic assays to enhance the sensitivity and specificity of tests for various health conditions. This application could lead to more accurate diagnostic tools in clinical settings .

Case Study: Diagnostic Sensitivity

Q & A

Q. What are the optimal synthetic routes for (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol?

The compound is synthesized via a Schiff base reaction between 4-fluorobenzaldehyde and 2-aminopropane-1,3-diol. The reaction is typically catalyzed by mild acids (e.g., acetic acid) in anhydrous ethanol under reflux. To ensure stereoselectivity (E-isomer), slow evaporation or controlled crystallization is employed. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm the imine (C=N) peak at ~8.3 ppm (¹H) and ~160 ppm (¹³C). The 4-fluorophenyl group shows characteristic splitting in ¹H NMR due to para-fluorine coupling.

- ¹⁹F NMR : A singlet near -115 ppm confirms the fluorine substituent’s position .

- IR Spectroscopy : Stretching vibrations for C=N (~1640 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ for exact mass validation .

Q. How are common impurities during synthesis identified and removed?

Unreacted 4-fluorobenzaldehyde or diol precursors are common impurities. TLC (silica, Rf ~0.5 in ethyl acetate) monitors reaction progress. Impurities are removed via gradient column chromatography (increasing polarity of eluent) or selective recrystallization. Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. How can discrepancies between observed and calculated NMR chemical shifts be resolved?

Discrepancies arise from solvent polarity, tautomerism, or dynamic effects. Computational tools (e.g., DFT calculations with Gaussian 09 using B3LYP/6-311+G(d,p)) model the electronic environment. Solvent effects are incorporated via the PCM model. Experimental shifts are cross-validated with databases (e.g., SDBS) .

Q. What strategies enhance stereoselective synthesis of the E-isomer?

- Thermodynamic Control : Prolonged reflux in aprotic solvents (e.g., toluene) favors the E-isomer due to steric hindrance in the Z-configuration.

- Additives : Use of molecular sieves to remove water shifts equilibrium toward imine formation.

- Crystallography-Driven Design : X-ray structures of intermediates guide steric modifications to favor E-configuration .

Q. How is the compound’s stability assessed under experimental conditions?

Accelerated stability studies are conducted:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hrs, followed by HPLC analysis (C18 column, UV detection at 254 nm).

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds.

- Light Sensitivity : Expose to UV (254 nm) and monitor degradation via LC-MS .

Q. How to design experiments for studying its ligand potential in coordination chemistry?

- Metal Titration : UV-Vis titration (200–800 nm) with transition metal salts (e.g., Cu²⁺, Ni²⁺) to observe charge-transfer bands.

- Single-Crystal X-ray Diffraction : Co-crystallize with metals to determine binding modes (e.g., κ²-N,O coordination).

- Magnetic Studies : SQUID magnetometry for paramagnetic complexes .

Q. What computational methods predict biological interactions or reactivity?

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the compound’s 3D structure (optimized via DFT).

- MD Simulations (GROMACS) : Assess binding stability in aqueous environments over 100 ns trajectories.

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。